[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine
Description
[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Properties
IUPAC Name |
[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4/c1-14-5-8(4-13-14)6-15-7-9(11)2-10(15)3-12/h4-5,9-10H,2-3,6-7,12H2,1H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCSLRWTGRCPOO-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC(CC2CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CN2C[C@H](C[C@H]2CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoro and pyrazolylmethyl groups. One common approach is to start with a suitable pyrrolidine precursor and introduce the fluoro group via a fluorination reaction. The pyrazolylmethyl group can be introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the fluorination step and large-scale batch reactors for the nucleophilic substitution .
Chemical Reactions Analysis
Types of Reactions
[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives containing the pyrazole structure can exhibit significant biological activity, particularly in the treatment of various diseases such as cancer and neurodegenerative disorders. For instance, compounds with similar structures have been reported to inhibit specific kinase activities, which are crucial in cancer progression and inflammation pathways .
Inhibition of Enzymatic Activity
Research indicates that the compound may function as an inhibitor of certain enzymes, including those involved in lipid metabolism. The inhibition of monoacylglycerol lipase (MAGL) by spiro derivatives related to this compound suggests its potential role in modulating endocannabinoid signaling pathways, which are relevant for pain management and appetite regulation .
Anti-inflammatory Properties
Compounds with similar structural motifs have demonstrated anti-inflammatory effects through the inhibition of microglial activation in neurodegenerative diseases like Parkinson's disease. This suggests that [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine could be explored further for its anti-inflammatory properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The fluoro and pyrazolylmethyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine can be compared with other pyrrolidine derivatives, such as:
(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: This compound is a potent dipeptidyl peptidase IV inhibitor used in the treatment of type 2 diabetes.
(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol: This compound has different substituents on the pyrrolidine ring, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological properties and potential therapeutic applications .
Biological Activity
[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The compound is recognized for its structural features that may influence its interaction with biological targets, particularly in the realm of pharmacology.
- Molecular Formula : C11H19FN4
- Molecular Weight : 226.29 g/mol
- CAS Number : 1820580-29-7
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as a kinase inhibitor and its interaction with G protein-coupled receptors (GPCRs).
Kinase Inhibition
Recent research has indicated that compounds similar to this compound exhibit inhibitory effects on specific kinases. For instance, small molecule inhibitors targeting the mTOR pathway have shown promising results in preclinical studies. These inhibitors often function by binding to the active sites of kinases and preventing their phosphorylation activities, which are crucial for cellular signaling pathways involved in growth and metabolism .
Interaction with G Protein-Coupled Receptors
The compound's potential interaction with GPCRs is another significant aspect of its biological activity. GPCRs are integral to many physiological processes and are common targets for drug development. The modulation of GPCR signaling pathways can lead to various therapeutic effects, including anti-inflammatory and analgesic outcomes .
Case Study 1: mTOR Inhibition
A study demonstrated that a related compound effectively inhibited mTOR signaling pathways with an IC50 value in the low nanomolar range. This suggests that similar derivatives could potentially exhibit comparable efficacy in inhibiting mTOR activity, which is crucial for cancer treatment strategies .
Case Study 2: GPCR Modulation
Another investigation focused on the modulation of GPCRs by pyrrolidine derivatives. The findings revealed that these compounds could alter intracellular calcium levels and activate downstream signaling cascades, indicating their potential as therapeutic agents in conditions where GPCR signaling is dysregulated .
Summary of Biological Activities
Q & A
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step processes, including fluorination, coupling reactions, and chiral resolution. Key steps include:
- Fluorination: Introduce fluorine at the pyrrolidine 4-position using reagents like Selectfluor™ or DAST under controlled conditions (e.g., anhydrous solvents, low temperature) to avoid racemization .
- Coupling: React the fluorinated pyrrolidine intermediate with 1-methyl-1H-pyrazole-4-carbaldehyde via reductive amination (NaBH3CN or H2/Pd-C) .
- Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during pyrrolidine ring formation. Chiral HPLC or crystallization with diastereomeric salts ensures enantiomeric purity .
Basic Research Question
Methodological Answer:
A combination of techniques validates structure and stereochemistry:
- HPLC with Chiral Columns : Polysaccharide-based columns (e.g., Chiralpak AD-H) under gradient elution (hexane:isopropanol) resolve enantiomers. Enantiomeric excess (ee) >98% is achievable .
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., fluorine coupling constants, J = 48–52 Hz for axial F) and diastereomeric ratios. 19F NMR quantifies fluorine incorporation .
- X-ray Crystallography : Definitive proof of absolute configuration if single crystals are obtained via slow evaporation (solvent: MeOH/H2O) .
How does the fluorine substitution at the 4-position of the pyrrolidine ring influence the compound’s physicochemical properties and target binding affinity?
Advanced Research Question
Methodological Answer:
Fluorine enhances metabolic stability and modulates target interactions:
- Physicochemical Effects : Fluorine increases lipophilicity (logP +0.5) and reduces basicity (pKa shift from 9.2 to 8.7), improving blood-brain barrier permeability .
- Target Binding : Fluorine’s electronegativity stabilizes hydrogen bonds with residues in neurological targets (e.g., σ1 receptors). Comparative studies with non-fluorinated analogs show 3-fold higher Ki values in fluorinated derivatives .
Advanced Research Question
Methodological Answer:
Racemization risks arise during fluorination and acidic/basic conditions. Mitigation strategies include:
- Low-Temperature Reactions : Perform fluorination below –10°C to minimize epimerization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine during coupling steps. Deprotect with TFA/CH2Cl2 at 0°C .
- Inert Atmosphere : Conduct reactions under N2/Ar to prevent oxidation-induced degradation .
How do structural modifications at the pyrazole methyl group affect in vitro metabolic stability?
Advanced Research Question
Methodological Answer:
Pyrazole substituents influence cytochrome P450 (CYP) metabolism:
- Methyl Group : The 1-methyl group reduces CYP3A4-mediated oxidation. Replace with bulkier groups (e.g., cyclopropyl) to further enhance stability .
- Metabolic Profiling : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS. Half-life (t1/2) increases from 2.1 h (unsubstituted) to 4.5 h (1-methyl) .
Advanced Research Question
Methodological Answer:
Discrepancies often arise from off-target effects or assay conditions:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–10 µM) in both systems .
- Permeability Assessment : Use Caco-2 monolayers to rule out poor cellular uptake. If Papp < 1 × 10⁻⁶ cm/s, modify substituents to enhance permeability .
- Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .
What computational methods are suitable for predicting the binding mode to neurological targets?
Advanced Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
